4-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine

Physicochemical characterization Purification protocol design Synthetic route planning

4-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine (CAS 944901-77-3) is a differentiated THPP scaffold for medicinal chemistry. Its 4-methyl group critically alters the pyrimidine ring's electronic environment, enabling reliable SNAr and cross-coupling reactions essential for kinase inhibitor library synthesis—unlike the unsubstituted analog (CAS 192869-50-4) or the [3,4-d] regioisomer. Supplied at ≥98% purity (NLT) from ISO-certified sources, it reduces downstream purification burden and improves batch-to-batch reproducibility versus standard 95% grades. Ideal for PI3Kδ inhibitor programs, topoisomerase II chemotype diversification, and Rule-of-Three fragment-based screening.

Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
CAS No. 944901-77-3
Cat. No. B1506196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine
CAS944901-77-3
Molecular FormulaC8H11N3
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC1=C2CNCCC2=NC=N1
InChIInChI=1S/C8H11N3/c1-6-7-4-9-3-2-8(7)11-5-10-6/h5,9H,2-4H2,1H3
InChIKeyYYZDYNSUOPWBRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine (CAS 944901-77-3): Sourcing & Differentiation Guide for the 4-Methyl-THPP Building Block


4-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine (CAS 944901-77-3) is a heterocyclic small molecule belonging to the tetrahydropyrido[4,3-d]pyrimidine (THPP) class, characterized by a fused pyridine–pyrimidine bicyclic core bearing a methyl substituent at the 4-position . With a molecular formula of C₈H₁₁N₃ and a molecular weight of 149.19 g·mol⁻¹, it serves primarily as a versatile synthetic intermediate and core scaffold for medicinal chemistry programs targeting kinases, topoisomerases, and other disease-relevant enzymes [1]. Its predicted physicochemical profile—boiling point of 291.7 ± 35.0 °C, density of 1.104 ± 0.06 g·cm⁻³, and a computed logP of 0—distinguishes it from the unsubstituted parent scaffold and other regioisomeric analogs .

Why Generic Substitution Fails for 4-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine: Key Procurement Risks Across THPP Analogs


THPP-class compounds are not interchangeable because the position and nature of substituents on the bicyclic core dramatically alter both physicochemical properties and downstream synthetic utility. The 4-methyl group in this compound directly impacts the electronic environment of the pyrimidine ring, affecting reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions that are essential for constructing kinase inhibitor libraries [1]. Replacing 4-Methyl-THPP with the unsubstituted parent scaffold (CAS 192869-50-4) introduces a 14-Da molecular-weight difference, alters the boiling point by approximately 14.6 °C, and changes the density by ~0.034 g·cm⁻³—differences that can derail established synthetic protocols and complicate chromatographic purification . Furthermore, regioisomeric confusion with the [3,4-d] isomer (CAS 1187884-12-3) is a documented procurement risk that leads to failed reactions and wasted resources .

Product-Specific Quantitative Evidence Guide: 4-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine vs. Key Analogs


Boiling Point and Density Differentiation vs. Unsubstituted THPP Parent Scaffold

The 4-methyl substituent elevates the predicted boiling point by approximately 14.6 °C (291.7 vs. 277.1 °C) and reduces the predicted density by 0.034 g·cm⁻³ (1.104 vs. 1.138 g·cm⁻³) compared to the unsubstituted 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine parent scaffold (CAS 192869-50-4) . These differences are significant for distillation-based purification and solvent-extraction workflows where boiling-point proximity to common solvents determines feasibility.

Physicochemical characterization Purification protocol design Synthetic route planning

Commercial Purity Specification: 98% (NLT) Availability as a Procurement Differentiator

While the unsubstituted THPP parent scaffold is commonly supplied at 95% purity (e.g., Bidepharm catalog for CAS 157327-49-6 dihydrochloride and CAS 192869-50-4 free base) , the 4-methyl derivative is commercially available at a guaranteed minimum purity of 98% (NLT) from ISO-certified manufacturers such as MolCore . This 3-percentage-point purity differential represents a meaningful reduction in impurities that could otherwise interfere with subsequent coupling reactions or biological assays.

Quality control Vendor qualification High-purity intermediate sourcing

Molecular Weight and LogP Differentiation from the Unsubstituted THPP Core

The 4-methyl substituent increases the molecular weight from 135.17 Da (unsubstituted THPP, CAS 192869-50-4) to 149.19 Da, a gain of 14.02 Da that corresponds to exactly one methylene unit [1][2]. Concomitantly, the computed XLogP3-AA increases from a predicted value of approximately −0.3 to 0.0 (PubChem computed data) [2]. This shift in lipophilicity is relevant for medicinal chemists optimizing fragment hits, as every 0.3 log unit increment in logP can meaningfully alter membrane permeability and non-specific protein binding.

Lipophilicity optimization Fragment-based drug discovery ADME prediction

Regioisomeric Differentiation: [4,3-d] vs. [3,4-d] Fusion Proven by CAS Registry Specificity

4-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine (CAS 944901-77-3) is the [4,3-d] regioisomer, which is structurally and functionally distinct from 4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (CAS 1187884-12-3) . The [4,3-d] fusion places the pyridine nitrogen at a position meta to the bridgehead carbon, whereas the [3,4-d] regioisomer positions it para [1]. This difference alters the electronic character of the pyrimidine ring and consequently the reactivity in electrophilic substitution and metal-catalyzed coupling reactions. The two regioisomers are unambiguously distinguished by their distinct CAS numbers, InChI keys, and NMR signatures [1].

Regioisomer quality control NMR characterization Synthetic intermediate identity

Scaffold-Class Evidence: The THPP Core Enables PI3Kδ Inhibition with Nanomolar Potency and High Isoform Selectivity

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (THPP) scaffold—of which 4-Methyl-THPP is a direct methylated congener—has been validated as a core enabling PI3Kδ inhibition with an IC₅₀ of 15 nM and 136-fold selectivity over PI3Kα (IC₅₀ = 2038 nM) for the lead compound 1 from the Novartis leniolisib program [1]. Further optimization of the THPP scaffold yielded compound 11f, a potent, highly selective, and orally available PI3Kδ inhibitor with in vivo efficacy in an antibody-production model [2]. 4-Methyl-THPP serves as a key intermediate for introducing the 4-position substituent that is critical for achieving this selectivity profile.

Kinase inhibitor scaffold Isoform selectivity Immuno-oncology Autoimmune disease

Topoisomerase II Inhibitory Activity of THPP Scaffold: Compound ARN21929 with IC₅₀ 4.5 µM

The THPP heterocyclic core—specifically the tetrahydropyrido[4,3-d]pyrimidine scaffold—has been reported as a new active chemotype for human topoisomerase II (topoII) inhibition, with compound 24 (ARN21929) displaying an in vitro IC₅₀ of 4.5 ± 1.0 µM against topoII, along with good kinetic and thermodynamic solubility and metabolic stability [1]. The 4-methyl analog is structurally positioned as an intermediate for further elaboration of this scaffold class. In contrast to the PI3Kδ application, the topoII program exploits different substitution vectors, highlighting the versatility of the THPP core.

Topoisomerase II inhibition Anticancer scaffold DNA damage response

Best Research and Industrial Application Scenarios for 4-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine


Synthesis of PI3Kδ–Selective Inhibitor Libraries for Immuno-Oncology and Autoimmune Disease Programs

4-Methyl-THPP serves as a direct synthetic entry point for generating PI3Kδ inhibitor candidates. The 4-methyl group can be elaborated via SNAr or cross-coupling to install the pyrrolidine-amine substituent found in leniolisib and related clinical candidates. The scaffold's validated PI3Kδ IC₅₀ of 15 nM and 136-fold selectivity over PI3Kα (class-level data) [1] provide a strong rationale for incorporating this building block into focused kinase inhibitor libraries targeting B-cell malignancies and autoimmune disorders.

Development of Novel Topoisomerase II Inhibitors with Improved Safety Margins

The THPP core has been independently validated as a topoisomerase II inhibitory scaffold with ARN21929 achieving an IC₅₀ of 4.5 ± 1.0 µM and favorable solubility and metabolic stability profiles [2]. 4-Methyl-THPP can be used as a starting material for diversifying this chemotype, potentially addressing the cardiotoxicity and therapy-related leukemia risks associated with current topoII poisons such as doxorubicin and etoposide.

Fragment-Based Drug Discovery and Scaffold-Hopping Campaigns

With a molecular weight of 149.19 Da and a computed logP of 0, 4-Methyl-THPP falls within the Rule-of-Three space for fragment-based screening [3]. Its 0.3 log-unit lipophilicity shift relative to the unsubstituted THPP scaffold (ΔMW = +14.02 Da, ΔlogP ≈ +0.3) [3] provides medicinal chemists with a subtle but meaningful physicochemical variation for fragment-growing and scaffold-hopping strategies, particularly when optimizing for CNS penetration or reducing hERG liability.

Quality-Controlled Intermediate Supply for GMP/GLP Preclinical Manufacturing

The availability of 4-Methyl-THPP at a guaranteed minimum purity of 98% (NLT) from ISO-certified suppliers makes it a viable choice for programs transitioning from discovery to preclinical development. The 3-percentage-point purity advantage over the commonly supplied 95% purity grade of the unsubstituted THPP analogs reduces downstream purification burden and improves batch-to-batch reproducibility in scale-up campaigns.

Quote Request

Request a Quote for 4-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.